BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Ethane-d6
(Hexadeuteroethane)

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: Ethane-d6
CAS No.: 1632-99-1
Cat. No.: B156051
- 7

CAS: 1632-99-1 | Formula:
| Molar Mass: 36.11 g/mol [1]

Executive Summary

Ethane-d6 (Hexadeuteroethane) is the fully deuterated isotopologue of ethane, serving as a
critical reference standard in nuclear magnetic resonance (NMR) spectroscopy and a
mechanistic probe in physical organic chemistry. Its primary utility lies in its "silent" proton
signature (allowing background-free analysis of ethyl-containing analytes) and its distinct
vibrational modes used to quantify Kinetic Isotope Effects (KIE). This guide details its
physicochemical properties, spectroscopic behavior, and synthesis protocols for research
applications.[2]

Physicochemical Characterization
Fundamental Properties

Ethane-d6 exhibits physical properties distinct from proteo-ethane (
) due to the mass difference of the deuterium nucleus (approx. twice that of protium). This

mass increase affects vibrational frequencies and zero-point energy (ZPE), leading to subtle
but measurable differences in phase transition temperatures and density.
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Ethane ( Ethane-d6 (
Property Note
) )
Molar Mass 30.07 g/mol 36.11 g/mol +20% Mass Increase
N ] Inverse Isotope
Boiling Point (1 atm) 184.55 K (-88.6 °C) 184.00 K (-89.15 °C)
Effect*
Melting Point 90.3 K (-182.8 °C) 89.7 K (-183.4 °C) Slight depression
Density (Liquid) 0.544 g/mL (at -88°C) ~0.650 g/mL (est.)[1] Scaled by mass ratio
Lower
Critical Temperature 305.3K 302.5K

for deuterated species

*Technical Insight (Vapor Pressure Isotope Effect): Unlike water (

boils higher than

), small non-polar hydrocarbons often exhibit an Inverse Vapor Pressure Isotope Effect (VPIE).
The higher mass of

increases the density of states, but the smaller molar volume (due to lower zero-point
vibrational amplitude) reduces intermolecular London dispersion forces slightly, making

more volatile (lower boiling point) than

in certain cryogenic regimes.

Safety & Handling

o Flammability: Like standard ethane, Ethane-d6 is an extremely flammable gas (Category 1).

e Cryogenics: Often handled as a liquefied gas under pressure. Rapid expansion can cause
frostbite.

o Storage: Stable indefinitely at room temperature in rated gas cylinders.

Spectroscopic Signature
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Nuclear Magnetic Resonance (NMR)

Ethane-d6 is primarily used to calibrate gas-phase NMR or as a dissolved standard where
proton signals from the ethyl group must be suppressed.

e Proton (

) NMR:

o Signal: Silent (Active only if residual
is present).

o Residual Shift:
ppm (in
).

e Carbon-13 (

) NMR:

o Chemical Shift:
ppm (Solvent dependent).

o Coupling Pattern: Septet (

).[3]

o Mechanism: The carbon nucleus couples to three equivalent deuterium atoms (

)

o Coupling Constant:

Hz.

Vibrational Spectroscopy (IR/Raman)
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The substitution of Hydrogen with Deuterium lowers the vibrational frequency of the C-H/C-D
bonds by a factor of approximately

Ethane ( Ethane-d6 (

Mode Shift Factor
) )

C-H/C-D Stretch ~2950 ~2200 ~1.34

H-C-H / D-C-D Bend ~1460 ~1080 ~1.35

Synthesis Protocol: Catalytic Deuteration

The industrial and laboratory standard for producing high-purity Ethane-d6 involves the
catalytic deuteration of Acetylene-d2 or Ethylene-d4. The Acetylene route is preferred for total
isotopic labeling starting from

(via Calcium Carbide).
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Figure 1: Synthesis pathway from Calcium Carbide and Heavy Water to Ethane-d6 via
Acetylene-d2 intermediate.

Step-by-Step Methodology
e Precursor Generation: React Calcium Carbide (

) with excess Heavy Water (

) in a sealed generator to produce Acetylene-d2 (
) gas.

o Reaction:

e Scrubbing: Pass the generated

through a sulfuric acid trap to remove phosphine/sulfide impurities.

o Catalytic Loading: Charge a high-pressure reactor with 5% Palladium on Alumina (
).
o Deuteration: Introduce

and Deuterium gas (
) at a 1:2.2 molar ratio. Maintain pressure at 3-5 atm and temperature at 25-60°C.
o Reaction:

 Purification: Cryogenic distillation is used to separate Ethane-d6 from unreacted

or ethylene-d4 intermediates.

Mechanistic Applications: Kinetic Isotope Effects
(KIE)

Ethane-d6 is the model substrate for studying Primary Kinetic Isotope Effects (KIE) in C-H
activation.
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The Physics of Bond Strength

The C-D bond is stronger than the C-H bond not due to electronic potential surface changes,
but due to Zero Point Energy (ZPE) differences. Because deuterium is heavier, it sits lower in
the potential energy well.[4]

e Activation Energy (

): Since the ground state of C-D is lower, more energy is required to reach the transition
state (assuming the transition state is similar for both).

e Rate Constant Ratio (

): For C-H abstraction,

is typically 2.0 - 7.0 at room temperature (Primary KIE).

KIE Energy Diagram
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Click to download full resolution via product page

Figure 2: Potential energy surface illustrating the origin of the Kinetic Isotope Effect. The lower
ZPE of C-D results in a higher activation barrier.

Research Utility

» Metabolic Stability: In drug design, "deuterium switching" (replacing H with D) at metabolic
"hotspots” (like ethyl groups) slows down cytochrome P450 oxidation, potentially extending
the half-life of a drug. Ethane-d6 serves as the fundamental reference data for these bond
dissociation energies.
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+ Tunneling Studies: Because D is heavier, it tunnels through activation barriers less efficiently
than H. Large deviations from theoretical KIE limits (e.qg.,

) in ethane activation studies indicate quantum tunneling mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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